molecular formula C18H18ClN3O4 B15021138 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15021138
M. Wt: 375.8 g/mol
InChI Key: DMKILNJZXGEKSU-KEBDBYFISA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with formic acid and hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O4/c1-11-8-13(19)4-6-15(11)21-17(23)18(24)22-20-10-12-9-14(25-2)5-7-16(12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

DMKILNJZXGEKSU-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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